4,7,10-Trimethyl-1-oxa-4,7,10-triazacyclododecane
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Overview
Description
4,7,10-Trimethyl-1-oxa-4,7,10-triazacyclododecane is a macrocyclic compound known for its unique structure and properties. It is a derivative of 1-oxa-4,7,10-triazacyclododecane, with three methyl groups attached at the 4, 7, and 10 positions. This compound is of significant interest in various fields of chemistry and biology due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10-trimethyl-1-oxa-4,7,10-triazacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tris(2-aminoethyl)amine with formaldehyde and formic acid, followed by methylation using methyl iodide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,7,10-Trimethyl-1-oxa-4,7,10-triazacyclododecane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as copper(II), cobalt(III), and iron(III).
Substitution Reactions: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Complexation: Typically involves metal salts like copper(II) sulfate or cobalt(III) chloride in aqueous or organic solvents.
Substitution: Reagents such as halides or nucleophiles are used under controlled temperature and pH conditions.
Major Products
Scientific Research Applications
4,7,10-Trimethyl-1-oxa-4,7,10-triazacyclododecane has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Investigated for its potential as a proteolytic agent in the cleavage of pathogenic proteins.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 4,7,10-trimethyl-1-oxa-4,7,10-triazacyclododecane exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalytic centers in various chemical reactions. For example, the cobalt(III) complex of this compound has shown significant proteolytic activity, which is attributed to the increased Lewis acidity of the cobalt center and the steric effects of the ligand . The compound’s ability to selectively cleave peptide bonds makes it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
4,7,10-Trimethyl-1-oxa-4,7,10-triazacyclododecane can be compared with other similar macrocyclic compounds:
1-Oxa-4,7,10-triazacyclododecane: Lacks the methyl groups, resulting in different steric and electronic properties.
1,4,7,10-Tetraazacyclododecane: Contains four nitrogen atoms and no oxygen, leading to different coordination chemistry and applications.
4,8,12-Trimethyl-1-oxa-4,8,12-triazacyclotetradecane: A larger macrocycle with additional methyl groups, offering different complexation properties.
These comparisons highlight the unique structural features of this compound and its specific applications in various fields.
Properties
CAS No. |
132417-65-3 |
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Molecular Formula |
C11H25N3O |
Molecular Weight |
215.34 g/mol |
IUPAC Name |
4,7,10-trimethyl-1-oxa-4,7,10-triazacyclododecane |
InChI |
InChI=1S/C11H25N3O/c1-12-4-6-13(2)8-10-15-11-9-14(3)7-5-12/h4-11H2,1-3H3 |
InChI Key |
KARAYLQMVDTHJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CCOCCN(CC1)C)C |
Origin of Product |
United States |
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